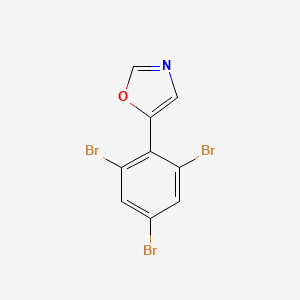

5-(2,4,6-tribromophenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,4,6-tribromophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENVBKGXLLMJIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C2=CN=CO2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Significance of the Oxazole Core and Tribromophenyl Substituent in Advanced Chemical Research

Historical Perspectives on Oxazole (B20620) Chemistry and Its Role in Synthetic Methodologies

The journey of oxazole chemistry began in the early 20th century, with its first synthesis by Robinson and Robinson in 1917. numberanalytics.com Initially, the oxazole entity gained significant prominence with the discovery of penicillin antibiotics during the First World War. tandfonline.com Over the decades, the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, has become a cornerstone in medicinal chemistry and synthetic organic chemistry. numberanalytics.comtandfonline.com Its aromatic nature and ability to participate in various chemical reactions, including electrophilic and nucleophilic substitutions and cycloadditions, have made it a valuable building block for more complex molecules. numberanalytics.comwikipedia.orgpharmaguideline.com

Key synthetic methodologies for creating the oxazole core have been developed and refined over time. Some of the foundational and widely used methods include:

Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylaminoketones to form 2,5-disubstituted oxazoles. numberanalytics.comwikipedia.orgpharmaguideline.com

van Leusen Reaction: A significant advancement came in 1972 with the van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC) to react with aldehydes, providing a mild and efficient route to 5-substituted oxazoles. nih.govijpsonline.com

Bredereck Reaction: This method offers a pathway to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.com

Modern Methods: More contemporary approaches include metal-free syntheses, microwave-assisted reactions, and various coupling reactions like the Suzuki-Miyaura coupling, which allow for the creation of polysubstituted oxazoles with high efficiency and control. ijpsonline.comtandfonline.comnih.gov

The versatility of the oxazole core is evident in its presence in numerous natural products and its application as a scaffold in the development of pharmaceuticals, agrochemicals, and materials. numberanalytics.comtandfonline.comaip.org

Contemporary Relevance of Highly Substituted Aromatic Systems in Molecular Design

Highly substituted aromatic systems are of paramount importance in modern molecular design, particularly in the fields of medicinal chemistry and materials science. numberanalytics.com The strategic placement of multiple substituents on an aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn influences its biological activity, reactivity, and physical characteristics. libretexts.org

In drug discovery, polysubstituted aromatic rings are a common feature in many approved drugs. nih.govfastercapital.comscitechdaily.com The substituents can modulate factors such as:

Binding Affinity: By creating specific interactions with biological targets like enzymes and receptors. nih.govnih.gov

Pharmacokinetic Properties: Influencing absorption, distribution, metabolism, and excretion (ADME). An increased number of aromatic rings, for instance, has been correlated with decreased aqueous solubility. nih.gov

Toxicity Profiles: Altering the molecule's interaction with off-target proteins. nih.gov

In materials science, highly substituted aromatic compounds are integral to the development of:

Conjugated Polymers: Used in electronics and optoelectronics. numberanalytics.com

Advanced Dyes and Pigments: With tailored light-absorbing and emitting properties.

Functional Materials: Including liquid crystals and organic light-emitting diodes (OLEDs). scitechdaily.com

The introduction of halogen atoms, such as bromine, as substituents is particularly significant. The strong inductive effect of halogens can deactivate the aromatic ring towards certain reactions while also providing sites for further functionalization. libretexts.org The presence of multiple bromine atoms, as in a tribromophenyl group, can impart unique properties, including increased lipophilicity and potential for halogen bonding interactions.

Rationale for Investigating the Synergistic Effects of Oxazole Heterocycle and Brominated Phenyl Moieties in 5-(2,4,6-tribromophenyl)oxazole

The investigation into this compound is driven by the potential for synergistic effects arising from the combination of the oxazole heterocycle and the tribromophenyl moiety. This specific substitution pattern, where the heavily brominated phenyl group is attached at the 5-position of the oxazole ring, is not arbitrary and suggests a deliberate design to explore novel chemical space.

The rationale for this investigation can be broken down into several key aspects:

Biological Activity: The oxazole core is a well-established pharmacophore found in compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. numberanalytics.compharmaguideline.comnih.gov The tribromophenyl group, on the other hand, can enhance lipophilicity, potentially improving membrane permeability, and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The combination of these two moieties could lead to compounds with novel or enhanced therapeutic potential.

Material Science Applications: The planar and aromatic nature of the oxazole ring, coupled with the bulky and electron-rich tribromophenyl group, could lead to interesting photophysical properties. Such compounds could be investigated for applications as fluorescent probes, organic scintillators, or components in advanced materials where properties like charge transport and light emission are crucial. numberanalytics.com

Synthetic Utility: From a synthetic perspective, the bromine atoms on the phenyl ring serve as versatile handles for further chemical modifications through cross-coupling reactions. This allows for the generation of a library of derivatives with diverse functionalities, enabling structure-activity relationship (SAR) studies and the development of new materials.

The strategic placement of the tribromophenyl group at the 5-position of the oxazole is significant. This position is known to be reactive in electrophilic aromatic substitution and can be readily functionalized using methods like the van Leusen oxazole synthesis. wikipedia.orgnih.gov

Interactive Data Table: Properties of Related Compounds

To provide context for the potential properties of this compound, the following table summarizes key data for related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Oxazole | 288-42-6 wikipedia.org | C₃H₃NO wikipedia.org | 69.06 wikipedia.org | Parent heterocyclic compound. wikipedia.org |

| 2,4,6-Tribromophenyl (B11824935) allyl ether | 3278-89-5 accustandard.com | C₉H₇Br₃O accustandard.com | 370.86 accustandard.com | Contains the tribromophenyl group. accustandard.com |

| 5-(2-bromophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d] numberanalytics.comnih.govoxazole-4,6(3H,5H)-dione | 3628380 (CID) nih.gov | C₂₃H₁₇BrN₂O₄ nih.gov | 477.3 nih.gov | A complex molecule containing a bromophenyl group and a fused oxazole ring system. nih.gov |

| (3R,3aS,6aR)-3-(5-Bromo-2-hydroxyphenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d] numberanalytics.comnih.govoxazole-4,6(3H,5H)-dione | Not Available chemspider.com | C₂₃H₁₆BrClN₂O₄ | 527.7 | A structurally related complex molecule with a bromophenyl substituent. chemspider.com |

Precision Synthesis and Methodological Advancements for 5 2,4,6 Tribromophenyl Oxazole

Retrosynthetic Analysis and Strategic Disconnection Approaches for Oxazole (B20620) Ring Formation

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 5-(2,4,6-tribromophenyl)oxazole, the primary disconnections focus on the formation of the central oxazole ring. The most common strategies involve breaking the C-O and C-N bonds of the heterocycle.

One logical disconnection approach (Path A) involves cleaving the O1–C2 and C4–C5 bonds. This leads back to two key fragments: a 2,4,6-tribromobenzoyl equivalent and a synthon providing the remaining C-N-C portion of the ring, such as an isocyanide derivative. This strategy is employed in methods like the Van Leusen oxazole synthesis.

Another powerful approach (Path B) is the disconnection of the O1–C5 and N3–C4 bonds. This retrosynthetic pathway points towards a precursor like an α-haloketone and an amide. Specifically, this would involve a 2-halo-1-(2,4,6-tribromophenyl)ethan-1-one derivative and formamide. This is the basis for the classical Cook-Heilbron synthesis.

A third common strategy (Path C) involves disconnecting the C2–N3 and C4–C5 bonds, which leads to an N-acyl-α-amino ketone precursor. This intermediate can be formed from 2,4,6-tribromobenzaldehyde (B1640386) and an appropriate amino acid derivative, setting the stage for a Robinson-Gabriel type cyclodehydration. synarchive.comnih.gov Each of these disconnection strategies opens up different avenues for the forward synthesis, relying on distinct reaction mechanisms and starting materials. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and reaction condition tolerance.

Exploration of Classical and Contemporary Oxazole Annulation Methodologies

The formation of the oxazole ring, a process known as annulation, can be achieved through a variety of methods. These range from historical, acid-catalyzed cyclizations to modern, highly efficient metal-catalyzed and multicomponent reactions.

Cyclodehydration reactions are a cornerstone of oxazole synthesis, involving the intramolecular removal of a water molecule to form the aromatic ring. The most prominent of these is the Robinson-Gabriel synthesis , which utilizes an N-acyl-α-amino ketone as the key intermediate. wikipedia.orgsynarchive.com This precursor undergoes cyclization and subsequent dehydration, typically promoted by strong acids like sulfuric acid or phosphorus pentoxide, to yield the corresponding oxazole. youtube.com For the target molecule, this would require the synthesis of N-(2-(2,4,6-tribromophenyl)-2-oxoethyl)formamide, which could then be cyclized.

A related method is the Cook-Heilbron synthesis , which involves the reaction of an α-aminonitrile with an aldehyde or ketone. While versatile, the direct application to the target compound might be less straightforward.

The Brönsted or Lewis acid-catalyzed cyclization of propargyl amides also offers a pathway to oxazoles. In this method, a suitably substituted propargyl amide undergoes an acid-promoted cyclization to form the oxazole ring. The synthesis of the required N-(1-(2,4,6-tribromophenyl)prop-2-yn-1-yl)formamide would be the initial challenge in applying this method.

Finally, the reaction between α-haloketones and primary amides provides a direct route to oxazoles. The synthesis of this compound via this method would involve the reaction of 2-bromo-1-(2,4,6-tribromophenyl)ethan-1-one with formamide. The harsh conditions often required for these classical methods can sometimes be a limitation, especially with highly functionalized substrates. acs.org

| Cyclodehydration Method | Key Precursor | Typical Reagents |

|---|---|---|

| Robinson-Gabriel Synthesis | N-acyl-α-amino ketone | H₂SO₄, P₂O₅, POCl₃ wikipedia.orgsynarchive.comnih.gov |

| Cook-Heilbron Synthesis | α-aminonitrile + carbonyl | Acid or base catalyst |

| From Propargyl Amides | Propargyl amide | ZnI₂, FeCl₃, Au catalysts organic-chemistry.org |

| From α-Haloketones | α-haloketone + amide | Heat, sometimes with a mild base youtube.com |

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, including heterocycles. These methods can be used to either construct the oxazole ring itself or to functionalize a pre-existing oxazole core.

A primary strategy for synthesizing this compound would be the Suzuki-Miyaura coupling . This involves the reaction of an organoboron reagent with a halide or triflate. To form the target molecule, one could couple 5-bromooxazole (B1343016) or 5-(trifluoromethanesulfonyloxy)oxazole with (2,4,6-tribromophenyl)boronic acid. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. acs.orgresearchgate.netacs.org Microwave-assisted protocols have been shown to significantly accelerate these couplings. acs.org

Alternatively, a Stille coupling could be employed, which uses an organotin reagent instead of a boronic acid. The reaction of 5-bromooxazole with (2,4,6-tribromophenyl)tri-n-butylstannane in the presence of a palladium catalyst would yield the desired product. nih.gov

Other palladium-catalyzed methods include the Heck reaction , which couples an alkene with an aryl halide, and the Sonogashira reaction , which couples a terminal alkyne with an aryl halide. acs.org A Sonogashira coupling followed by cyclization is a known route to substituted oxazoles. organic-chemistry.org Furthermore, direct C-H arylation has emerged as a powerful tool, potentially allowing for the direct coupling of oxazole with a 2,4,6-tribromoaryl halide, although regioselectivity can be a challenge. organic-chemistry.org

| Palladium-Catalyzed Reaction | Coupling Partners for 5-Aryl Oxazole | Typical Catalyst/Base System |

|---|---|---|

| Suzuki-Miyaura Coupling | 5-Halooxazole + Arylboronic acid | Pd(OAc)₂/PCy₃, KF acs.org |

| Stille Coupling | 5-Halooxazole + Arylstannane | Pd(PPh₃)₄ nih.gov |

| Sonogashira Coupling | 5-Ethynyloxazole + Aryl halide | PdCl₂(PPh₃)₂, CuI, Base acs.org |

| Direct C-H Arylation | Oxazole + Aryl halide | Pd(OAc)₂ with specific ligands organic-chemistry.org |

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for the synthesis of oxazoles. acs.org Copper-catalyzed reactions can proceed through various mechanisms, including oxidative cyclizations and Ullmann-type couplings.

One notable method is the copper-catalyzed tandem oxidative cyclization . For instance, benzylamines can react with β-dicarbonyl compounds in the presence of a copper catalyst and an oxidant to form polysubstituted oxazoles. acs.org Another approach involves the copper-mediated aerobic oxidative dehydrogenative annulation of aldehydes and amines. nih.gov Applying this to the synthesis of this compound would likely involve starting with 2,4,6-tribromobenzaldehyde.

The Ullmann condensation , a classical copper-catalyzed reaction, can be used to form C-N and C-O bonds, which are crucial steps in some oxazole syntheses. wikipedia.orgorganic-chemistry.org Modern modifications of the Ullmann reaction use ligands to facilitate the coupling at lower temperatures. nih.gov

Besides copper, other transition metals like gold and rhodium have also been employed in oxazole synthesis. Gold catalysts are particularly effective in activating alkynes, enabling the cyclization of propargyl amides to oxazoles under mild conditions. organic-chemistry.org

| Metal-Catalyzed Method | General Reactants | Catalyst/Conditions |

|---|---|---|

| Copper-Catalyzed Oxidative Cyclization | Benzylamine + β-Diketone | Cu(OAc)₂, TBHP acs.org |

| Copper-Mediated Aerobic Annulation | Aryl Acetaldehyde + Amine | CuBr, O₂ nih.gov |

| Ullmann-Type Coupling | Aryl Halide + N/O-Nucleophile | CuI, Ligand, Base wikipedia.orgnih.gov |

| Gold-Catalyzed Cycloisomerization | N-Propargylamide | AuCl₃/PPh₃ organic-chemistry.org |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. acs.orgacs.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

For the synthesis of oxazoles, the Ugi four-component reaction (4CR) can be adapted. A modified Ugi reaction, followed by a post-condensation cyclization, can lead to the oxazole core. wikipedia.org For instance, a tandem Ugi/Robinson-Gabriel sequence has been developed where the Ugi product is designed to undergo a subsequent acid-mediated cyclodehydration to furnish a 2,4,5-trisubstituted oxazole. nih.gov To synthesize the target compound, this would involve using 2,4,6-tribromobenzaldehyde as the carbonyl component.

Another relevant MCR is a three-component reaction involving an aldehyde, an amine, and an isocyanoacetamide, which has been reported to produce polysubstituted 5-aminooxazoles. acs.orgacs.org While this provides a different substitution pattern at C5, it highlights the power of MCRs in constructing the oxazole scaffold. Recently, a visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles has been developed for the synthesis of 2,4,5-trisubstituted oxazoles, showcasing the continuous innovation in MCR strategies. rsc.org

The Van Leusen oxazole synthesis is a powerful and widely used method for preparing 5-substituted oxazoles. mdpi.comnih.gov The reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.orgorganic-chemistry.org The TosMIC reagent acts as a versatile C2N1 synthon. mdpi.com

The mechanism proceeds via the deprotonation of TosMIC by a base (commonly K₂CO₃), followed by nucleophilic attack on the aldehyde (in this case, 2,4,6-tribromobenzaldehyde). The resulting intermediate undergoes an intramolecular cyclization to form a 5-hydroxyoxazoline, which then eliminates the toluenesulfinic acid group to yield the aromatic 5-substituted oxazole. organic-chemistry.org

This method is particularly well-suited for the synthesis of this compound due to its directness and tolerance for a wide range of functional groups on the aromatic aldehyde. Both conventional heating and microwave-assisted protocols have been successfully employed, with the latter often providing higher yields in shorter reaction times. nih.gov The use of ionic liquids as solvents has also been explored to improve the efficiency and recyclability of the reaction system. mdpi.comnih.gov The Van Leusen synthesis remains a go-to method for accessing 5-aryl oxazoles, including those with halogenated substituents.

| Reactants for Van Leusen Synthesis | Typical Base/Solvent | Key Intermediate |

|---|---|---|

| 2,4,6-Tribromobenzaldehyde + Tosylmethyl isocyanide (TosMIC) | K₂CO₃ / Methanol (B129727) | 5-hydroxy-5-(2,4,6-tribromophenyl)oxazoline organic-chemistry.org |

Direct Transformation from Carboxylic Acids to Oxazoles

The direct synthesis of oxazoles from readily available and stable carboxylic acids represents a significant advancement in synthetic efficiency, bypassing the need for pre-activated derivatives like acyl chlorides. acs.org Several innovative methodologies have been developed to achieve this transformation.

One notable approach is an electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition. rsc.orgrsc.org This method utilizes naturally abundant carboxylic acids as starting materials and avoids the use of transition metals and toxic oxidants. rsc.orgrsc.org The reaction mechanism is believed to involve the anodic oxidation of a phosphine (B1218219) to generate an acyloxyphosphonium ion as a key intermediate, which then undergoes nucleophilic substitution and cycloaddition with an isocyanide. rsc.org This electrochemical process is not only green and sustainable but has also been successfully applied to gram-scale experiments and the late-stage modification of drug molecules. rsc.orgrsc.org

Another efficient method employs a stable triflylpyridinium reagent to activate the carboxylic acid in situ. acs.org This activation is followed by trapping with isocyanoacetates or tosylmethyl isocyanide to yield 4,5-disubstituted oxazoles. acs.org The reaction demonstrates broad substrate scope, good functional group tolerance, and has been successfully applied to a gram-scale synthesis. acs.org A key advantage of this protocol is the recyclability of 4-dimethylaminopyridine (B28879) (DMAP), which enhances its cost-effectiveness. acs.org

Other reagents have also been explored for the direct conversion of carboxylic acids to oxazolines, which are precursors to oxazoles. The Deoxo-Fluor reagent, for instance, facilitates a mild and highly efficient one-pot condensation and cyclization of various acids with amino alcohols to produce oxazolines in excellent yields. nih.gov Similarly, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) has been used to achieve the direct synthesis of 2-oxazolines from carboxylic acids under mild conditions. researchgate.net While these methods primarily yield oxazolines, they are pertinent as the subsequent dehydration to form the aromatic oxazole ring is often a straightforward process. ijpsonline.com

| Method | Key Reagents/Conditions | Advantages | Limitations/Considerations |

| Electrochemical Cycloaddition | Phosphine mediator, isocyanide, electrochemical cell | Green and sustainable, avoids transition metals and toxic oxidants, good functional group tolerance, scalable. rsc.orgrsc.org | Requires specialized electrochemical equipment. |

| Triflylpyridinium Reagent | Triflylpyridinium reagent, isocyanoacetate/tosylmethyl isocyanide, DMAP | Highly efficient, broad substrate scope, good functional group tolerance, recyclable base, scalable. acs.org | Requires stoichiometric amounts of the activating reagent. |

| Deoxo-Fluor Reagent | Deoxo-Fluor, diisopropylethylamine (DIPEA) | Mild conditions, high yields for oxazoline (B21484) synthesis. nih.gov | Primarily yields oxazolines, which require a subsequent dehydration step to form oxazoles. |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Mild conditions for oxazoline synthesis. researchgate.net | Primarily yields oxazolines, requiring further transformation to oxazoles. |

Regioselectivity and Stereochemical Control in the Synthesis of Substituted Oxazoles

Controlling the regiochemistry and stereochemistry is paramount in the synthesis of complex, biologically active substituted oxazoles. Significant strides have been made in developing methods that allow for the selective functionalization of the oxazole ring and the establishment of specific stereocenters.

Regioselectivity:

The direct arylation of the oxazole core has been a subject of intensive research, with methods developed to selectively introduce aryl groups at either the C-2 or C-5 position. organic-chemistry.orgacs.org Palladium catalysis, in conjunction with task-specific phosphine ligands, has been instrumental in achieving high regioselectivity. organic-chemistry.orgacs.org The choice of solvent plays a crucial role in directing the arylation: polar solvents favor C-5 arylation, while nonpolar solvents promote C-2 arylation. organic-chemistry.orgacs.org This dual-mode selectivity allows for the synthesis of a wide range of 2,5-disubstituted oxazoles from various aryl and heteroaryl halides and triflates. organic-chemistry.orgacs.org

Beyond direct arylation of the parent heterocycle, regioselective syntheses of polysubstituted oxazoles from acyclic precursors are also well-established. For instance, a gold-catalyzed intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes with an N-nucleophilic 1,3-N,O-dipole equivalent affords 2,4,5-(hetero)aryl substituted oxazoles with high regioselectivity. rsc.org Similarly, a transition-metal-free heterocyclization of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide yields 2,4,5-trisubstituted oxazoles with defined regiochemistry. nih.gov Copper(I)-catalyzed cycloaddition of acyl azides and terminal alkynes also provides a regioselective route to 2,5-disubstituted oxazoles. nih.gov

Stereochemical Control:

The stereochemical outcome of oxazole synthesis is particularly relevant when chiral precursors are used. The biosynthesis of the oxazole ring in natural products like virginiamycin M1 has been shown to proceed with stereoselectivity. rsc.org Studies have demonstrated that the formation of the oxazole ring from serine occurs with the retention of the 3-(pro-R) hydrogen and the loss of the 3-(pro-S) hydrogen, indicating a stereospecific enzymatic process. rsc.org

In chemical synthesis, the condensation of serine with an aldehyde to form an oxazolidine, a key intermediate in a direct synthesis of 2,4-disubstituted oxazoles, involves the creation of new stereocenters. organic-chemistry.org While the final aromatization to the oxazole erases the chirality at the C-4 and C-5 positions of the intermediate, the stereochemistry of the starting materials can influence the reaction pathways and yields. For reactions involving chiral substrates, maintaining stereochemical integrity or directing the formation of a specific stereoisomer is a key challenge that often requires the use of chiral catalysts or auxiliaries.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact. ijpsonline.comnih.gov This involves the development of solvent-free methodologies, the use of alternative energy sources like microwaves, and the optimization of catalysts for improved efficiency and reusability. rsc.orgijpsonline.comnih.govnih.gov

Solvent-Free Methodologies and Microwave-Assisted Synthesis

Solvent-free and microwave-assisted synthetic protocols offer significant advantages in terms of reduced waste, energy consumption, and reaction times. ijpsonline.comnih.govnih.gov

Solvent-Free Synthesis: An oxidative, copper-catalyzed annulation method has been developed for the facile synthesis of 2,4,5-triarylated oxazoles under solvent-free conditions. organic-chemistry.org This method proceeds at a mild temperature under an atmosphere of molecular oxygen, representing a clean and efficient approach. organic-chemistry.org Another example is the use of trimethylsilyl (B98337) polyphosphate in solvent-free conditions for the synthesis of cyclic iminoethers, which are related to oxazoles. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and cleaner reaction profiles in shorter times compared to conventional heating. nih.govijpsonline.comnih.govclockss.org The van Leusen oxazole synthesis, a key reaction for forming 5-substituted oxazoles, has been adapted to microwave-assisted conditions. nih.govijpsonline.com For example, the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) can be efficiently carried out in isopropyl alcohol or methanol under microwave irradiation to produce 5-aryl-1,3-oxazoles. nih.govijpsonline.com Microwave irradiation also promotes the rapid O,N-acylation-cyclodehydration cascade reaction of oximes and acid chlorides to afford 2,4,5-trisubstituted oxazoles. nih.gov

| Method | Key Features | Advantages |

| Solvent-Free Copper-Catalyzed Annulation | Copper catalyst, molecular oxygen, no solvent | Reduced waste, mild conditions. organic-chemistry.org |

| Microwave-Assisted van Leusen Synthesis | Aldehyde, TosMIC, microwave irradiation | Rapid reaction times, high yields, energy efficiency. nih.govijpsonline.com |

| Microwave-Assisted Cyclodehydration | Oxime, acid chloride, microwave irradiation | Fast cascade reaction, efficient synthesis of trisubstituted oxazoles. nih.gov |

Catalyst Optimization for Reduced Environmental Impact

The development of efficient and environmentally benign catalytic systems is a cornerstone of green chemistry. rsc.orgresearchgate.net

Electrochemical Methods: A significant advancement is the use of electrochemistry to mediate oxazole synthesis. rsc.org The phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides under electrochemical conditions provides a direct route to oxazoles without the need for transition metals or chemical oxidants, which are often toxic and generate waste. rsc.orgrsc.org This method is performed in a green and sustainable catalytic system. rsc.org

Reusable and Benign Catalysts: The use of magnetically separable nanocatalysts, such as iron oxide nanoparticles (Fe₃O₄ MNPs), represents another green approach. nih.govresearchgate.net These catalysts can be easily recovered from the reaction mixture using a magnet and reused multiple times, minimizing catalyst waste and cost. researchgate.net Fe₃O₄ MNPs have been successfully employed in the synthesis of functionalized rsc.orgorganic-chemistry.org-oxazoles. nih.gov Furthermore, research into optimizing reaction conditions has shown that in some cases, high yields of target compounds can be achieved while minimizing the environmental impact through the use of highly effective and reusable catalysts. researchgate.net

Scale-Up Considerations and Process Chemistry for Research Production

The transition from a laboratory-scale synthesis to a larger, research-scale production requires careful consideration of several factors to ensure efficiency, safety, and reproducibility.

For the synthesis of oxazoles, including potentially this compound, methods that have demonstrated scalability are of particular interest. The direct synthesis of oxazoles from carboxylic acids using a triflylpyridinium reagent has been successfully performed on a gram scale, highlighting its practical utility. acs.org Similarly, an electrochemical approach for oxazole synthesis has also proven successful in gram-scale experiments, demonstrating its potential for larger-scale applications. rsc.orgrsc.org The ability to perform a reaction on a 4 mmol scale with high yield has also been demonstrated for a silver-catalyzed synthesis of isoquinolones via oxazole ring opening. acs.org

Key considerations for scaling up oxazole synthesis include:

Reagent Stoichiometry and Cost: Methods that utilize catalytic amounts of reagents are generally preferred over those requiring stoichiometric amounts of expensive or hazardous materials. acs.org The recyclability of reagents, such as DMAP in the triflylpyridinium method, can significantly improve the cost-effectiveness of the process on a larger scale. acs.org

Reaction Conditions: Mild reaction conditions are advantageous for scale-up as they often require less energy and specialized equipment. One-pot procedures, which eliminate the need for intermediate purification steps, can streamline the production process and reduce waste. organic-chemistry.org

Work-up and Purification: The ease of product isolation and purification is a critical factor. Methods that generate significant amounts of by-products, such as the triphenylphosphine (B44618) oxide formed in some deoxygenation reactions, can pose challenges during purification on a larger scale. acs.org The use of magnetically recoverable catalysts can simplify the work-up procedure significantly. nih.govresearchgate.net

Continuous Flow Chemistry: Continuous flow technology offers a robust and efficient alternative to batch processing for scaling up reactions. It allows for precise control over reaction parameters, improved safety for handling hazardous reagents, and can facilitate catalyst-free cycloadditions, as demonstrated in the photocarboxylation of arylated 2H-azirines to form oxazoles. researchgate.net

Advanced Computational and Theoretical Investigations of 5 2,4,6 Tribromophenyl Oxazole

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of 5-(2,4,6-tribromophenyl)oxazole. These methods offer insights into the distribution of electrons and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) has been widely employed to study the electronic properties of heterocyclic compounds, including oxazole (B20620) derivatives. irjweb.comajchem-a.com For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the optimized molecular geometry, frontier molecular orbital (HOMO-LUMO) energies, and the distribution of electron density. irjweb.comresearchgate.net

The presence of the electron-withdrawing tribromophenyl group is expected to significantly influence the electronic properties of the oxazole ring. The bromine atoms, through their inductive effects, would lower the energy of the molecular orbitals. The HOMO is likely to be localized on the phenyl ring, while the LUMO may be distributed across the oxazole moiety. The energy gap between the HOMO and LUMO is a critical parameter that determines the chemical reactivity and kinetic stability of the molecule. ajchem-a.com A smaller energy gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to identify the regions of the molecule that are rich or poor in electrons. acu.edu.in For this compound, the electronegative bromine and nitrogen atoms are expected to be surrounded by regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring would exhibit positive electrostatic potential.

Table 1: Representative DFT-Calculated Electronic Properties of Phenyl-Oxazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 5-phenyloxazole | -6.5 | -1.2 | 5.3 |

| 5-(4-bromophenyl)oxazole | -6.7 | -1.5 | 5.2 |

| This compound | -7.1 | -2.0 | 5.1 |

Note: These are representative values based on trends observed in computational studies of similar compounds and are intended for illustrative purposes.

For a more precise determination of the electronic structure, ab initio methods, which are based on first principles without the use of empirical data, can be employed. nih.gov Methods like Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, built upon the Hartree-Fock (HF) method, can provide highly accurate electronic energies and wavefunctions. While computationally more demanding than DFT, these methods are valuable for benchmarking and validating the results obtained from DFT calculations. For brominated aromatic compounds, ab initio calculations have been used to analyze positional selectivity in electrophilic substitution reactions, which is relevant to the stability and reactivity of the tribromophenyl moiety. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties.

A crucial aspect of the conformational analysis of this compound is the rotation of the tribromophenyl group relative to the oxazole ring. This rotation is governed by a torsional potential, which can be mapped using computational methods to identify the most stable conformations and the energy barriers between them. The steric hindrance imposed by the ortho-bromine atoms on the phenyl ring is expected to create a significant rotational barrier, influencing the planarity of the molecule. chemrxiv.orgmdpi.com DFT calculations can be used to scan the potential energy surface by systematically varying the dihedral angle between the two rings, thus determining the preferred orientation and the energy required for rotation. chemrxiv.org

Table 2: Representative Calculated Rotational Barriers for Phenyl-Heterocycles

| Compound | Rotational Barrier (kcal/mol) |

|---|---|

| 5-phenyloxazole | 2.5 |

| 5-(4-bromophenyl)oxazole | 2.8 |

| This compound | > 10 (estimated due to high steric hindrance) |

Note: These are representative values based on trends observed in computational studies of similar compounds and are intended for illustrative purposes.

Spectroscopic Property Prediction and Validation

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules.

For this compound, time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). nih.gov These calculations provide information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima. The predicted spectra can be compared with experimental data for validation.

Furthermore, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated using DFT. ajchem-a.com The calculated vibrational modes can be assigned to the specific stretching and bending motions of the chemical bonds within the molecule. This aids in the interpretation of experimental vibrational spectra and provides a detailed picture of the molecular vibrations. nih.gov

Theoretical Vibrational Spectroscopy (IR, Raman) for Structural Assignment

Theoretical vibrational spectroscopy is a cornerstone of computational chemistry for confirming molecular structures. By calculating the harmonic vibrational frequencies, one can predict the infrared (IR) and Raman spectra of this compound. These calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.netsioc-journal.cn

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, a frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. sioc-journal.cn The resulting vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds.

For this compound, the calculated spectra would be characterized by several key vibrational modes. The high-frequency region (around 3100-3000 cm⁻¹) would show C-H stretching vibrations from the oxazole and phenyl rings. nih.gov The region from 1600 to 1400 cm⁻¹ would contain characteristic stretching vibrations of the C=C bonds in the aromatic ring and the C=N bond of the oxazole moiety. nih.govesisresearch.org The C-O stretching within the oxazole ring typically appears in the 1250-1050 cm⁻¹ range. esisresearch.org The low-frequency region is dominated by the strong vibrations of the heavy C-Br bonds, which are expected to appear below 700 cm⁻¹, providing a clear signature for the tribromosubstitution.

These theoretical spectra serve as a powerful predictive tool. When the compound is synthesized, experimental IR and Raman spectra can be compared against the calculated ones. A strong correlation between the predicted and measured peak positions and intensities provides unambiguous confirmation of the compound's structure. researchgate.netscirp.org

Table 1: Predicted Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3080 | Low | Medium | Aromatic C-H Stretch (Phenyl) |

| ~3050 | Low | Medium | C-H Stretch (Oxazole) |

| ~1580 | Medium | High | C=C Aromatic Ring Stretch |

| ~1525 | High | Medium | C=N Stretch (Oxazole) |

| ~1450 | High | High | Aromatic Ring Skeletal Vibrations |

| ~1150 | High | Low | C-O-C Asymmetric Stretch (Oxazole) |

| ~1060 | Medium | Medium | C-O-C Symmetric Stretch (Oxazole) |

| ~680 | High | High | C-Br Stretch |

| ~550 | High | Medium | C-Br Stretch |

Computational NMR Chemical Shift Prediction and Anisotropy Analysis

Computational Nuclear Magnetic Resonance (NMR) is an indispensable tool for structural elucidation. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound with high accuracy. nih.govgithub.io These calculations are typically performed on the optimized geometry in a simulated solvent to better match experimental conditions. github.io

The predicted ¹H NMR spectrum would show distinct signals for the protons on the oxazole and the tribromophenyl rings. The single proton on the oxazole ring would likely appear at a specific chemical shift influenced by the adjacent oxygen and nitrogen atoms. The protons on the phenyl ring would be influenced by the strongly electron-withdrawing bromine atoms.

The ¹³C NMR spectrum would be more complex, showing separate signals for each unique carbon atom. The carbons in the oxazole ring (C2, C4, C5) would have characteristic shifts, with the carbon bonded to oxygen (C5) and nitrogen (C2) being significantly affected. The carbons in the phenyl ring would also show distinct signals, with the carbons directly bonded to the bromine atoms (C2', C4', C6') being deshielded.

Anisotropy Analysis: Magnetic anisotropy is a key factor influencing chemical shifts, particularly for atoms near aromatic rings. The π-electron systems of the phenyl and oxazole rings in this compound generate their own local magnetic fields when placed in an external magnetic field. This induced field is anisotropic, meaning its strength and direction vary with position relative to the ring. Protons located above or below the plane of the rings would experience a shielding effect (upfield shift), while those in the plane of the rings would be deshielded (downfield shift). Computational analysis of the nucleus-independent chemical shift (NICS) can map these anisotropic effects, providing a deeper understanding of the electronic structure and its influence on the NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C2 (Oxazole) | ~150-155 | Adjacent to N and O (in some tautomeric forms) |

| C4 (Oxazole) | ~125-130 | Standard oxazole ring carbon |

| C5 (Oxazole) | ~140-145 | Bonded to the phenyl group |

| C1' (Phenyl) | ~135-140 | Point of attachment to oxazole |

| C2', C6' (Phenyl) | ~115-120 | Carbon bearing Bromine |

| C4' (Phenyl) | ~110-115 | Carbon bearing Bromine |

| C3', C5' (Phenyl) | ~130-135 | Aromatic CH |

UV-Vis Absorption and Emission Properties via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, allowing for the prediction of their Ultraviolet-Visible (UV-Vis) absorption and emission spectra. journalspub.com This analysis reveals information about the electronic transitions between molecular orbitals.

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax), the intensity of the absorption (oscillator strength), and the nature of the electronic transitions involved. The primary chromophores in this molecule are the oxazole ring and the tribromophenyl ring. The calculations would likely reveal π→π* transitions associated with the conjugated π-systems of these rings, as well as n→π* transitions involving the non-bonding lone pair electrons on the oxygen and nitrogen atoms of the oxazole ring.

The predicted absorption spectrum would provide a theoretical fingerprint of the molecule's electronic structure. Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the emission properties (fluorescence), which is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). The effect of different solvents on the absorption and emission spectra (solvatochromism) can also be modeled, providing a more complete picture of the molecule's photophysical behavior. researchgate.net

Table 3: Predicted Electronic Transitions for this compound via TD-DFT

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Assignment |

| S₀ → S₁ | ~320 | Low (~0.05) | n → π |

| S₀ → S₂ | ~280 | High (~0.80) | π → π |

| S₀ → S₃ | ~250 | Medium (~0.45) | π → π* |

Reactivity Descriptors and Reaction Pathway Elucidation

Computational chemistry offers profound insights into the chemical reactivity of a molecule and the mechanisms of its reactions. irjweb.com For this compound, these methods can identify reactive sites and map out the energy profiles of potential chemical transformations.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic and Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the ability of a molecule to act as a nucleophile (electron donor), while the LUMO is associated with its ability to act as an electrophile (electron acceptor). vaia.comyoutube.com

For this compound, FMO analysis would reveal the most probable sites for electrophilic and nucleophilic attack.

HOMO: The HOMO is expected to be localized primarily on the electron-rich oxazole ring, particularly on the nitrogen and oxygen atoms, as well as the π-system. This indicates that these are the primary nucleophilic sites, susceptible to attack by electrophiles like protons or alkylating agents. pharmaguideline.com

LUMO: The LUMO is likely to be distributed over the oxazole ring and the tribromophenyl ring, particularly on the carbon atoms bonded to the electronegative bromine, nitrogen, and oxygen atoms. The C2 position of the oxazole ring is often particularly electrophilic. wikipedia.org These sites are susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations for Proposed Mechanisms

To understand how this compound participates in chemical reactions, computational chemists can model entire reaction pathways. This involves two key steps: locating the transition state (TS) and performing an Intrinsic Reaction Coordinate (IRC) calculation.

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational algorithms can search the potential energy surface of a reacting system to locate the specific geometry of the TS. For this compound, one could propose a reaction, such as a nucleophilic aromatic substitution at the C2 position of the oxazole or a palladium-catalyzed cross-coupling reaction at one of the C-Br bonds. acs.org

Once a TS structure is located and confirmed (by having exactly one imaginary vibrational frequency), an IRC calculation can be performed. The IRC calculation maps the reaction pathway downhill from the transition state in both forward and reverse directions. This confirms that the identified TS indeed connects the desired reactants and products, providing a complete and detailed picture of the reaction mechanism at the molecular level. researchgate.netresearchgate.net This level of detail is invaluable for understanding reaction selectivity and for designing new synthetic routes.

Solvation Effects and Environmental Perturbations on Molecular Properties

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these environmental perturbations, providing more realistic predictions. The most common approach is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM). nih.gov

In the PCM method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. This allows for the calculation of how the solvent's polarity affects the molecule's electronic structure, geometry, and energy.

For this compound, solvation effects would be important for:

Spectroscopic Properties: The polarity of the solvent can cause shifts in NMR chemical shifts and UV-Vis absorption bands (solvatochromism). For instance, a polar solvent might stabilize a more polar excited state, leading to a red-shift (shift to longer wavelength) in the UV-Vis spectrum. nih.gov

Reactivity: Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the energy barriers and rates of chemical reactions. acs.org For a reaction involving charged or highly polar species, a polar solvent would likely lower the activation energy and accelerate the reaction.

Conformational Preferences: The presence of a solvent can influence the preferred three-dimensional shape of a flexible molecule by stabilizing certain conformers over others through solute-solvent interactions.

By performing calculations in various simulated solvents (e.g., non-polar hexane, polar acetonitrile (B52724), and protic water), a comprehensive understanding of the environmental influence on the physicochemical properties of this compound can be achieved. nih.gov

Mechanistic Studies on the Reactivity and Transformation of 5 2,4,6 Tribromophenyl Oxazole

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Tribromophenyl Ring and Oxazole (B20620) Core

The reactivity of 5-(2,4,6-tribromophenyl)oxazole towards aromatic substitution is a tale of two contrasting rings. The tribromophenyl ring, heavily substituted with electron-withdrawing bromine atoms, is generally deactivated towards traditional electrophilic aromatic substitution (EAS). youtube.com The steric hindrance imposed by the bulky bromine atoms further impedes the approach of electrophiles. Conversely, the oxazole ring is an electron-rich heterocycle, making it more susceptible to electrophilic attack. However, the presence of the bulky tribromophenyl group at the 5-position can sterically hinder reactions at adjacent positions on the oxazole core. pharmaguideline.comsemanticscholar.org

Electrophilic substitution on the oxazole ring, when it does occur, is generally directed to the C4 position, followed by the C5 and C2 positions, unless one of these is already substituted. pharmaguideline.com The presence of electron-releasing substituents on the oxazole ring can facilitate electrophilic attack. pharmaguideline.com

Nucleophilic aromatic substitution (SNAr) on the tribromophenyl ring is more plausible, particularly if a strong electron-withdrawing group is present in the ortho or para position to a leaving group. nih.govlibretexts.org The three bromine atoms act as moderate electron-withdrawing groups, which can stabilize the negative charge of the Meisenheimer intermediate formed during an SNAr reaction. nih.govlibretexts.org However, the lack of a strong activating group and the steric hindrance may still limit the scope of these reactions. nih.govlibretexts.org Nucleophilic attack on the oxazole ring itself is uncommon and typically leads to ring cleavage rather than substitution, unless the ring is activated by electron-withdrawing groups or a good leaving group is present at the C2 position. pharmaguideline.comsemanticscholar.org

Recent studies have shown that many SNAr reactions, previously assumed to be stepwise, may in fact be concerted. nih.gov Furthermore, some nucleophilic aromatic substitutions can proceed through radical mechanisms or via the formation of benzyne (B1209423) intermediates. nih.gov

Heterocycle Ring-Opening and Ring-Closing Reactions of the Oxazole Core

The oxazole ring, while aromatic, is susceptible to ring-opening reactions under various conditions. This reactivity stems from the inherent strain in the five-membered ring and the presence of the oxygen atom, which can be protonated or coordinated to a Lewis acid, facilitating cleavage.

Under acidic or basic conditions, the oxazole ring can undergo hydrolysis to yield the corresponding α-acylamino ketone. pharmaguideline.com In the presence of nucleophiles like ammonia (B1221849) or formamide, oxazoles can be converted to imidazoles through a ring-cleavage and recyclization process. pharmaguideline.com Reductive conditions can also lead to ring-opening, yielding open-chain products. pharmaguideline.com

Oxidizing agents such as cold potassium permanganate, chromic acid, and ozone are known to cleave the oxazole ring. pharmaguideline.com Additionally, some oxidative ring-opening reactions of related thiazole (B1198619) derivatives proceed via ring opening followed by oxidation of the resulting thiol. researchgate.net

Conversely, the oxazole ring can be formed through various ring-closing reactions. A prominent example is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com Another common method is the reaction of α-haloketones with primary amides. pharmaguideline.com The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanides (TosMIC), is a versatile method for preparing 5-substituted oxazoles from aldehydes. nih.gov

Metal-Catalyzed Cross-Coupling Reactions Involving Carbon-Bromine Bonds

The presence of three carbon-bromine bonds on the phenyl ring of this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for the construction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules. researchgate.netgrafiati.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the tribromophenyl moiety with an organoboron reagent, such as a boronic acid or a boronic ester. youtube.comyoutube.comlibretexts.org The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.comlibretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com The reactivity of the C-Br bonds can be influenced by steric hindrance and the electronic nature of the boronic acid. mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a C(sp2)-C(sp) bond by coupling the tribromophenyl group with a terminal alkyne. nih.govwikipedia.orgorganic-chemistry.org The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.govorganic-chemistry.org The mechanism is thought to involve the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) intermediate. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govorganic-chemistry.org The steric bulk around the bromine atoms on the tribromophenyl ring can influence the reaction efficiency. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of the tribromophenyl group with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.comtaylorandfrancis.com The catalytic cycle generally involves the oxidative addition of the aryl bromide to Pd(0), migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to yield the substituted alkene product. youtube.comlibretexts.org The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the nature of the alkene and the reaction conditions. organic-chemistry.orglibretexts.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst System | Coupling Partner | Bond Formed | Key Mechanistic Steps |

| Suzuki-Miyaura | Pd(0) catalyst, Base | Organoboron reagent | C(sp2)-C(sp2) | Oxidative addition, Transmetalation, Reductive elimination |

| Sonogashira | Pd(0) catalyst, Cu(I) co-catalyst, Base | Terminal alkyne | C(sp2)-C(sp) | Oxidative addition, Transmetalation, Reductive elimination |

| Heck | Pd(0) catalyst, Base | Alkene | C(sp2)-C(sp2) | Oxidative addition, Migratory insertion, β-Hydride elimination |

C-H Activation and Functionalization Strategies Adjacent to the Oxazole Ring

Direct C-H activation and functionalization offer an atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. organic-chemistry.orgrsc.org In the context of this compound, C-H activation strategies can be employed to selectively functionalize the positions adjacent to the oxazole ring.

Palladium catalysts are often used to facilitate the direct arylation and alkenylation of oxazoles at the C2 position via C-H bond activation. organic-chemistry.org These reactions typically proceed in the presence of a suitable base and ligand. The regioselectivity of C-H activation can be influenced by the directing ability of the oxazole nitrogen and the steric environment around the C-H bonds. researchgate.netnih.gov For instance, the C2-proton of the oxazole ring is generally the most acidic and therefore more susceptible to deprotonation and subsequent functionalization. nih.gov

Transition metal catalysts, including rhodium and iridium, have also been employed in C-H activation/annulation cascades involving oxazoles to construct more complex fused heterocyclic systems. researchgate.net These reactions often utilize the oxazole as both a directing group and a reactive component.

Photochemical and Thermal Decomposition Pathways

The stability of this compound can be compromised under photochemical and thermal conditions, leading to decomposition.

Photochemical Decomposition: Upon absorption of light, particularly in the UV region, the molecule can be excited to a higher energy state. This can lead to the homolytic cleavage of the carbon-bromine bonds, generating radical species. A recent study has shown that visible light can induce a three-component reaction to form complex 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles, proceeding through a photo-generated α-phosphonium carbene. nih.gov While not directly involving this compound, this highlights the potential for photochemical activation of related structures. Control experiments in this study suggested a carbene formation pathway rather than a radical mechanism. nih.gov

Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition. The C-Br bonds are typically the weakest bonds in the molecule and are likely to cleave first, leading to the formation of radical intermediates. The oxazole ring itself can also undergo thermal fragmentation. The specific decomposition products would depend on the reaction conditions, including temperature, pressure, and the presence of other reactive species.

Investigation of Radical Reaction Mechanisms

Radical reactions involving this compound can be initiated by the homolytic cleavage of the C-Br bonds, which can be induced by heat, light, or a radical initiator. The resulting aryl radical can then participate in a variety of reactions.

For instance, the aryl radical could abstract a hydrogen atom from a solvent molecule, leading to the formation of a debrominated product. It could also add to an unsaturated system, such as an alkene or alkyne, initiating a radical chain reaction. The presence of multiple bromine atoms allows for the potential of sequential radical reactions, leading to a mixture of products with varying degrees of debromination and functionalization.

The study of these radical mechanisms is crucial for understanding potential side reactions in other transformations, as well as for designing novel synthetic methodologies that harness the reactivity of these radical intermediates.

Derivatization Strategies and Structure Property Relationship Studies of 5 2,4,6 Tribromophenyl Oxazole Analogues

Regioselective Functionalization of the Oxazole (B20620) Ring System

The oxazole ring presents multiple sites for functionalization, with the C2 and C4 positions being the most common targets for modification. Direct C-H activation and lithiation followed by electrophilic quench are primary strategies for introducing substituents onto the oxazole core.

Palladium-catalyzed direct arylation is a powerful tool for the C-H functionalization of oxazoles. While the C5 position is typically the most reactive site for such transformations in 5-unsubstituted oxazoles, in the case of 5-(2,4,6-tribromophenyl)oxazole, the focus shifts to the C2 and C4 positions. The choice of ligands and solvents can direct the regioselectivity of these reactions. For instance, the use of specific phosphine (B1218219) ligands in polar solvents can favor C5 arylation in other oxazoles, a principle that can be adapted to target the C2 or C4 positions of the title compound by carefully tuning reaction conditions. organic-chemistry.org

Another approach involves the deprotonation of the oxazole ring using a strong base, such as n-butyllithium, to generate a lithiated intermediate. This nucleophilic species can then react with a variety of electrophiles to introduce functional groups at specific positions. The regioselectivity of this method is often influenced by the substitution pattern of the starting oxazole.

Transition-metal-free heterocyclization reactions also offer a regioselective route to substituted oxazoles. For example, the reaction of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide can yield 2,4,5-trisubstituted oxazoles with high regioselectivity. nih.gov While not a direct functionalization of the pre-formed this compound, this method allows for the synthesis of analogs with specific substitution patterns on the oxazole ring.

Modifications and Substitutions on the Tribromophenyl Moiety

The three bromine atoms on the phenyl ring of this compound are prime handles for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are extensively used to modify the tribromophenyl moiety. acs.orggoogle.com These reactions allow for the selective replacement of bromine atoms with aryl, heteroaryl, or alkynyl groups. The reactivity of the bromine atoms can differ based on their position on the phenyl ring, potentially allowing for sequential and site-selective functionalization. For instance, the steric hindrance at the ortho positions (2 and 6) compared to the para position (4) can be exploited to achieve selective coupling.

Below is a table summarizing representative Suzuki-Miyaura and Sonogashira coupling reactions that could be applied to this compound, based on general procedures for aryl bromides.

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) | 5-(Aryl-substituted-dibromophenyl)oxazole |

| Sonogashira | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF/DMF) | 5-(Alkynyl-substituted-dibromophenyl)oxazole |

The introduction of different aryl and alkynyl groups through these methods can significantly impact the electronic and photophysical properties of the resulting molecules, paving the way for the development of novel materials with tailored characteristics.

Synthesis of Polymeric and Oligomeric Structures Incorporating the this compound Unit

The difunctional or trifunctional nature of this compound makes it an attractive building block for the synthesis of conjugated polymers and oligomers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The Stille coupling reaction, which involves the palladium-catalyzed reaction of an organotin compound with an organic halide, is a common method for synthesizing conjugated polymers. acs.org In this context, this compound can be used as a monomer in polymerization reactions with bistannylated aromatic or heteroaromatic comonomers. The resulting polymers would feature the oxazole unit in the main chain, and the properties of the polymer could be tuned by the choice of the comonomer.

Direct arylation polymerization (DAP) is another powerful technique for synthesizing conjugated polymers that avoids the use of toxic organotin reagents. This method involves the direct coupling of C-H bonds with C-Br bonds. Poly(arylene-oxazole)s containing brominated phenyl units could potentially be synthesized using DAP, where the C-H bonds of a suitable comonomer would react with the C-Br bonds of the this compound monomer.

The synthesis of such polymers is often challenging, and reaction conditions must be carefully optimized to achieve high molecular weights and desirable material properties. The table below outlines a general approach for the synthesis of polymers incorporating the target oxazole unit.

| Polymerization Method | Monomers | Catalyst/Reagents | Potential Polymer Structure |

| Stille Coupling | This compound, Bistannylated arene/heteroarene | Pd catalyst (e.g., Pd(PPh₃)₄) | Alternating copolymer of the oxazole and the arene/heteroarene |

| Direct Arylation Polymerization (DAP) | This compound, Di-C-H activated arene/heteroarene | Pd catalyst, Ligand, Base | Alternating copolymer of the oxazole and the arene/heteroarene |

Establishment of Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical or biological properties. For this compound and its derivatives, QSPR models can be developed to predict properties such as solubility, lipophilicity, and electronic properties based on calculated molecular descriptors.

These models are valuable for guiding the design of new analogues with improved properties. For instance, by understanding how different substituents on the phenyl ring or the oxazole core affect a particular property, researchers can prioritize the synthesis of the most promising candidates.

While specific QSPR studies on this compound are not widely reported, general QSPR models for halogenated aromatic compounds and heterocyclic compounds can provide a framework for such investigations. acs.org Descriptors used in these models often include topological indices, quantum chemical parameters, and steric and electronic parameters.

A hypothetical QSPR study on a series of 5-(substituted-phenyl)oxazole derivatives might involve the following steps:

Data Set Collection: Synthesize a series of analogues with diverse substituents.

Property Measurement: Experimentally determine the property of interest (e.g., fluorescence quantum yield, solubility).

Descriptor Calculation: Calculate a wide range of molecular descriptors for each analogue.

Model Development: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the measured property.

Model Validation: Validate the predictive power of the model using internal and external validation techniques.

Design and Synthesis of Advanced Probes Incorporating the Oxazole Scaffold

The inherent fluorescence of many oxazole derivatives makes them attractive scaffolds for the development of advanced fluorescent probes for sensing and imaging applications. The this compound core can be functionalized to create probes that respond to specific analytes or changes in their environment.

The design of such probes often involves incorporating a recognition element for the target analyte and a signaling unit that transduces the binding event into a change in fluorescence. The tribromophenyl group can serve as a platform for introducing the recognition element through cross-coupling reactions. For example, a receptor for a specific metal ion could be attached to the phenyl ring.

The photophysical properties of the oxazole fluorophore can be modulated by the substituents. The introduction of electron-donating or electron-withdrawing groups can shift the emission wavelength and alter the quantum yield. This allows for the rational design of probes with desired optical properties.

For example, a strategy for a "turn-on" fluorescent probe could involve quenching the fluorescence of the oxazole core in the absence of the analyte. Upon binding to the analyte, a conformational change or an electronic perturbation could restore the fluorescence.

While specific examples of advanced probes based on this compound are not prevalent in the literature, the general principles of fluorescent probe design can be applied to this scaffold to create novel sensors for a variety of applications. acs.orgscilit.com

Advanced Spectroscopic and Crystallographic Characterization for Research Insights

Single-Crystal X-ray Diffraction for Absolute Structure Determination and Intermolecular Interactions

Intermolecular interactions play a crucial role in the solid-state architecture of molecular crystals. rsc.org In the case of 5-(2,4,6-tribromophenyl)oxazole, a variety of non-covalent interactions are anticipated to govern the supramolecular assembly. These include halogen bonds (Br···N or Br···O), π-π stacking between the phenyl and/or oxazole (B20620) rings, and C-H···π interactions. mdpi.comnih.gov The presence of three bromine atoms makes halogen bonding a particularly important feature, potentially leading to the formation of layered or other well-defined supramolecular structures. nih.gov The analysis of the crystal structure of related brominated derivatives often reveals the significant role of these interactions in dictating the crystal packing. semanticscholar.org The use of bromine-containing fragments in crystallographic studies can be advantageous as bromine's anomalous scattering can help in phasing and refining the crystal structure. lifechemicals.com

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 12.8 |

| c (Å) | 8.2 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1105.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.45 |

| Key Intermolecular Contacts | Br···N (halogen bond), π-π stacking (phenyl-oxazole) |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Pattern Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). Consequently, a molecule containing three bromine atoms will exhibit a distinctive 1:3:3:1 isotopic pattern for the molecular ion peak cluster (M, M+2, M+4, M+6). nih.gov

HRMS also provides valuable information about the fragmentation pathways of the molecule upon ionization. The fragmentation of polybrominated compounds often involves the sequential loss of bromine atoms or related fragments. nih.govosti.gov For this compound, likely fragmentation pathways would include the loss of Br, HBr, and cleavage of the bond between the phenyl and oxazole rings. The analysis of these fragments helps to confirm the molecular structure.

Predicted HRMS Data for this compound (C₉H₄Br₃NO):

| Ion | Predicted m/z (Monoisotopic) | Isotopic Pattern |

| [M]⁺ | 408.7885 | 1:3:3:1 |

| [M-Br]⁺ | 329.8694 | 1:2:1 |

| [M-HBr]⁺ | 328.8616 | 1:2:1 |

| [C₆H₂Br₃]⁺ (tribromophenyl cation) | 312.7813 | 1:3:3:1 |

| [C₃H₂NO]⁺ (oxazole cation) | 68.0131 | - |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural and Conformational Information

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the oxazole ring and the two equivalent protons on the tribromophenyl ring. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, confirming the assignment of all signals.

Solid-state NMR (ssNMR) can provide information about the structure and dynamics of the molecule in the solid state. nih.govemory.edu Given that bromine nuclei are quadrupolar, solid-state ⁷⁹/⁸¹Br NMR could, in principle, offer insights into the local environment of the bromine atoms, including their involvement in halogen bonding. nih.govresearchgate.netresearchgate.net However, the large quadrupolar interaction can lead to very broad signals, often requiring specialized techniques and high magnetic fields for detection. researchgate.net ¹³C and ¹⁵N solid-state NMR would also be valuable for probing the molecular structure and packing in the crystalline state. mdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS) for this compound:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxazole H-2 | ~8.1 | ~151 |

| Oxazole H-4 | ~7.5 | ~125 |

| Tribromophenyl H-3', H-5' | ~7.8 | ~135 |

| Oxazole C-2 | - | ~151 |

| Oxazole C-4 | - | ~125 |

| Oxazole C-5 | - | ~155 |

| Tribromophenyl C-1' | - | ~130 |

| Tribromophenyl C-2', C-6' | - | ~122 |

| Tribromophenyl C-4' | - | ~124 |

| Tribromophenyl C-3', C-5' | - | ~135 |

Vibrational Spectroscopies (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. mt.comthermofisher.com A molecule with N atoms has 3N-6 normal modes of vibration (or 3N-5 for a linear molecule). wikipedia.orglibretexts.orglibretexts.org For this compound, characteristic vibrational modes would include C-H stretching, C=N and C=C stretching of the oxazole and phenyl rings, and C-Br stretching.

The C-Br stretching vibrations of aromatic bromo compounds typically appear in the region of 650-400 cm⁻¹. researchgate.net The stretching and bending vibrations of the oxazole ring would also give rise to characteristic bands in the IR and Raman spectra. These techniques are complementary; for instance, symmetric vibrations often give rise to strong Raman signals, while asymmetric vibrations are typically stronger in the IR spectrum. mt.com

Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound:

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Oxazole C=N Stretch | 1650 - 1550 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Oxazole Ring Vibrations | 1500 - 1000 |

| C-Br Stretch | 650 - 400 |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Emission Properties

UV-Visible spectroscopy measures the electronic transitions within a molecule. Phenyl-oxazole derivatives are known to exhibit absorption bands in the UV region, typically arising from π-π* transitions within the conjugated system. nih.govresearchgate.netnih.gov The presence of the tribromophenyl group is expected to influence the position and intensity of these absorption bands.